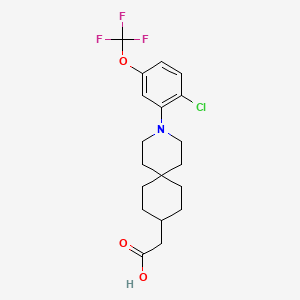

GPR120 Agonist 3

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecan-9-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClF3NO3/c20-15-2-1-14(27-19(21,22)23)12-16(15)24-9-7-18(8-10-24)5-3-13(4-6-18)11-17(25)26/h1-2,12-13H,3-11H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJVPELCYCESAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CC(=O)O)CCN(CC2)C3=C(C=CC(=C3)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GPR120 Agonist 3: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic and inflammatory diseases. Activated by long-chain fatty acids, GPR120 modulates critical physiological processes including glucose metabolism, insulin (B600854) sensitivity, and inflammatory responses.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of GPR120 Agonist 3, a potent and selective synthetic agonist. We will detail its engagement with key signaling pathways, present its pharmacological data, and provide comprehensive experimental protocols for its characterization.

Introduction to GPR120

GPR120 is a member of the rhodopsin-like family of G-protein coupled receptors (GPCRs) that is predominantly expressed in adipose tissue, pro-inflammatory macrophages, and the intestines.[1][2] Its activation by natural ligands, such as omega-3 fatty acids, triggers a cascade of intracellular signaling events that lead to beneficial metabolic and anti-inflammatory effects.[3] These effects make GPR120 an attractive target for the development of novel therapeutics for type 2 diabetes, obesity, and chronic inflammatory conditions.[1][4]

This compound, with the chemical name 3-(4-((4-fluoro-4′-methyl-(1,1′-biphenyl)-2-yl)methoxy)-phenyl)propanoic acid, is a synthetic agonist designed for high potency and selectivity for GPR120.[3][5] This guide will focus on its specific molecular mechanisms.

Pharmacological Profile of this compound

This compound has been characterized through a variety of in vitro assays to determine its potency and selectivity. The following table summarizes the key quantitative data available for this compound.

| Parameter | Species | Assay | Value | Reference |

| pEC50 | Not Specified | Not Specified | 7.62 | [3] |

| EC50 | Mouse GPR120 | β-arrestin 2 Recruitment | 17 nM | [5] |

| EC50 | Human GPR120 | β-arrestin 2 Recruitment | 44 nM | [5] |

| EC50 | Human GPR120 | Ca²⁺ Mobilization | 96 nM | [5] |

| EC50 | Not Specified | β-arrestin 2 Recruitment | ~0.35 µM | [3] |

| EC50 | GPR40 | β-arrestin 2 Recruitment | 64.6 µM | [5] |

Core Mechanism of Action: Dual Signaling Pathways

This compound elicits its biological effects through the activation of two primary and distinct signaling cascades: the Gαq/11 pathway, which is primarily associated with metabolic regulation, and the β-arrestin-2 pathway, which mediates potent anti-inflammatory effects.

The Gαq/11 Signaling Pathway: Metabolic Regulation

Upon binding of this compound, the receptor undergoes a conformational change that activates the heterotrimeric G-protein subunit Gαq/11. This initiates a downstream signaling cascade with key metabolic outcomes.

-

Activation of Phospholipase C (PLC): Activated Gαq/11 stimulates phospholipase C (PLC).

-

Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. This transient increase in intracellular calcium is a hallmark of GPR120 activation and can be readily measured in vitro. A concentration-dependent increase in IP3 production has been observed with this compound.[3]

-

Physiological Consequences: This pathway is linked to several beneficial metabolic effects, including enhanced glucose uptake in adipocytes and the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine cells.[1][4]

The β-arrestin-2 Signaling Pathway: Anti-inflammatory Effects

Independent of G-protein coupling, this compound also initiates a potent anti-inflammatory cascade through the recruitment of β-arrestin-2.

-

Receptor Phosphorylation and β-arrestin-2 Recruitment: Ligand binding leads to the phosphorylation of the intracellular domains of GPR120 by G-protein coupled receptor kinases (GRKs). This phosphorylated receptor then serves as a docking site for β-arrestin-2.

-

Inhibition of TAK1 Activation: The GPR120/β-arrestin-2 complex interacts with TGF-β-activated kinase 1 (TAK1)-binding protein 1 (TAB1). This interaction prevents the activation of TAK1, a critical upstream kinase in pro-inflammatory signaling pathways.

-

Suppression of Pro-inflammatory Cascades: By inhibiting TAK1, the downstream activation of key inflammatory mediators such as nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) is blocked.[3]

-

Physiological Consequences: This mechanism underlies the potent anti-inflammatory effects of GPR120 activation, which are crucial for improving insulin sensitivity in the context of obesity-induced chronic low-grade inflammation.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used to characterize the activity of this compound.

In Vitro Assay: Calcium Mobilization

This assay measures the increase in intracellular calcium concentration following GPR120 activation via the Gαq/11 pathway.

Objective: To determine the potency (EC50) of this compound in inducing calcium flux.

Materials:

-

HEK293 cells stably expressing human GPR120.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

This compound.

-

96- or 384-well black, clear-bottom assay plates.

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

Protocol:

-

Cell Seeding: Seed GPR120-expressing HEK293 cells into assay plates at a density of 40,000-80,000 cells per well and incubate overnight.

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove cell culture medium and add the dye loading solution to each well.

-

Incubate for 60 minutes at 37°C in the dark.

-

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentration.

-

Assay Measurement:

-

Place the cell plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Add the this compound dilutions to the wells.

-

Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) for at least 60-120 seconds.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration.

-

Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

In Vitro Assay: β-arrestin-2 Recruitment

This assay quantifies the recruitment of β-arrestin-2 to the activated GPR120 receptor.

Objective: To determine the potency (EC50) of this compound in inducing β-arrestin-2 recruitment.

Materials:

-

CHO-K1 or HEK293 cells engineered to co-express GPR120 fused to a protein fragment (e.g., ProLink) and β-arrestin-2 fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

-

Cell plating medium.

-

This compound.

-

Detection reagents (e.g., chemiluminescent substrate).

-

Assay plates.

-

Luminometer.

Protocol:

-

Cell Seeding: Dispense the engineered cells into assay plates and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate buffer.

-

Agonist Stimulation: Add the agonist dilutions to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C.

-

Detection: Add the detection reagent to each well and incubate at room temperature to allow for signal development.

-

Signal Measurement: Measure the chemiluminescent signal using a luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

In Vivo Assay: Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the effect of a compound on glucose disposal in live animals.

Objective: To evaluate the in vivo efficacy of this compound in improving glucose tolerance.

Materials:

-

Mice (e.g., C57BL/6J).

-

This compound formulated for oral administration.

-

Vehicle control.

-

Glucose solution (e.g., 20% dextrose).

-

Glucometer and test strips.

-

Oral gavage needles.

Protocol:

-

Fasting: Fast mice overnight (approximately 16 hours) with free access to water.

-

Baseline Glucose: Measure baseline blood glucose from a tail snip.

-

Compound Administration: Administer this compound or vehicle via oral gavage.

-

Glucose Challenge: After a set period (e.g., 30-60 minutes), administer a glucose bolus (e.g., 2 g/kg) via oral gavage.

-

Blood Glucose Monitoring: Measure blood glucose at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis:

-

Plot blood glucose levels over time for both treatment and vehicle groups.

-

Calculate the area under the curve (AUC) for the glucose excursion.

-

Compare the AUC between the this compound and vehicle-treated groups to determine the effect on glucose tolerance.

-

Conclusion

This compound is a potent and selective tool for probing the biology of the GPR120 receptor. Its mechanism of action, involving the dual activation of Gαq/11 and β-arrestin-2 signaling pathways, translates into significant metabolic and anti-inflammatory effects. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of GPR120 agonists in metabolic and inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. GPR120 Agonist III The GPR120 Agonist III controls the biological activity of GPR120. This small molecule/inhibitor is primarily used for Activators/Inducers applications. | Sigma-Aldrich [sigmaaldrich.com]

GPR120 Agonist 3 Signaling in Adipocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the G protein-coupled receptor 120 (GPR120) signaling pathway in adipocytes, with a specific focus on the actions of the selective agonist, GPR120 Agonist 3. This document details the molecular mechanisms, downstream effects, and key experimental protocols relevant to the study of this pathway, offering valuable insights for research and therapeutic development in metabolic diseases.

Introduction to GPR120 in Adipocyte Biology

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium and long-chain fatty acids, particularly omega-3 fatty acids.[1][2] It is highly expressed in adipose tissue and plays a crucial role in adipogenesis, inflammation, and glucose metabolism.[1][3] Activation of GPR120 in adipocytes has been shown to promote adipocyte differentiation, enhance insulin (B600854) sensitivity through increased glucose uptake, and induce the browning of white adipose tissue.[1][2] These multifaceted roles position GPR120 as a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes.

This compound: A Selective Modulator

This compound, identified as 3-(4-((4-fluoro-4′-methyl-(1,1′-biphenyl)-2-yl)methoxy)-phenyl)propanoic acid, is a potent and selective agonist of GPR120. Its selectivity for GPR120 over the related receptor GPR40 makes it a valuable tool for elucidating the specific functions of GPR120-mediated signaling pathways.[4] A closely related or identical compound, referred to as cpdA, has been extensively studied and demonstrates similar selective agonism.[1][4]

Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data available for this compound and its close analogs, highlighting their potency and effects on key signaling events in adipocytes.

Table 1: Potency and Binding Characteristics of GPR120 Agonists

| Agonist | Parameter | Value | Cell Type | Reference |

| This compound | pEC50 | 7.62 | GPR120-expressing cells | [4] |

| cpdA | EC50 (β-arrestin-2 recruitment) | ~0.35 µM | GPR120-expressing cells | [4] |

| TUG-891 | EC50 (Intracellular Ca2+) | Not specified, but potent | 3T3-L1 adipocytes | [5] |

Table 2: Downstream Effects of GPR120 Agonists in Adipocytes

| Agonist | Downstream Effect | Fold Change/Observation | Cell Type | Reference |

| cpdA | Glucose Uptake | Modest increase over basal | Primary adipocytes | [4] |

| TUG-891 | PPARγ activation | GPR120-dependent activation | 3T3-L1 adipocytes | [1] |

| GPR120 Knockdown | PPARγ mRNA level | Reduced | 3T3-L1 adipocytes | [1] |

| GPR120 Knockdown | FABP4 mRNA level | Reduced | 3T3-L1 adipocytes | [1] |

| GPR120 Knockdown | GLUT4 expression | Decreased | 3T3-L1 adipocytes | [1] |

GPR120 Signaling Pathways in Adipocytes

Upon activation by an agonist like Agonist 3, GPR120 initiates signaling through two primary, distinct pathways: a Gαq/11-mediated pathway and a β-arrestin-2-mediated pathway.

Gαq/11-Mediated Pathway

The canonical signaling pathway for GPR120 in adipocytes involves its coupling to the Gαq/11 protein. This interaction activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration ([Ca2+]i). This rise in intracellular calcium, along with DAG, activates downstream effectors, including extracellular signal-regulated kinase 1/2 (ERK1/2).[1] This cascade is crucial for promoting adipogenesis and enhancing glucose uptake via the translocation of GLUT4-containing vesicles to the plasma membrane.[1][3]

β-Arrestin-2-Mediated Pathway

Independent of G protein coupling, agonist-bound GPR120 can recruit β-arrestin-2. This interaction is primarily associated with the anti-inflammatory effects of GPR120 activation. The GPR120/β-arrestin-2 complex can scaffold other signaling proteins, leading to the modulation of inflammatory pathways. In adipocytes, this pathway contributes to the overall beneficial metabolic effects of GPR120 activation by mitigating inflammation-induced insulin resistance.[1]

Visualizing the GPR120 Signaling Network

The following diagrams, generated using Graphviz, illustrate the core signaling pathways, a typical experimental workflow, and the logical relationships of GPR120 activation in adipocytes.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound signaling in adipocytes.

Intracellular Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration in response to this compound.

Materials:

-

3T3-L1 adipocytes cultured in 96-well black, clear-bottom plates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound stock solution (in DMSO)

-

Fluorescence plate reader with automated injection capabilities

Protocol:

-

Cell Culture: Seed 3T3-L1 preadipocytes in a 96-well plate and differentiate into mature adipocytes.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove culture medium from the cells and add the Fluo-4 AM loading buffer.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Washing: Gently wash the cells twice with HBSS to remove excess dye.

-

Add fresh HBSS to each well.

-

Measurement: Place the plate in a fluorescence plate reader set to measure fluorescence at an excitation of ~490 nm and an emission of ~520 nm.

-

Establish a stable baseline fluorescence reading for each well.

-

Agonist Addition: Use the plate reader's injector to add this compound to the wells at the desired final concentration.

-

Data Acquisition: Continuously record the fluorescence intensity for several minutes after agonist addition to capture the calcium transient.

-

Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the baseline (F/F0) to compare results across different wells and experiments.

β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin-2 to GPR120 upon stimulation with Agonist 3.

Materials:

-

CHO-K1 or HEK293 cells stably co-expressing GPR120 tagged with a ProLink™ (PK) tag and β-arrestin-2 tagged with an Enzyme Acceptor (EA) tag (e.g., PathHunter® cells).

-

Cell culture medium and supplements.

-

Assay plates (white, solid-bottom, 96- or 384-well).

-

This compound stock solution (in DMSO).

-

PathHunter® Detection Reagents.

-

Luminometer.

Protocol:

-

Cell Plating: Seed the engineered cells into the assay plate at a predetermined density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Agonist Stimulation: Add the diluted agonist to the respective wells of the cell plate. Include a vehicle control.

-

Incubate the plate at 37°C for 90 minutes.

-

Signal Detection: Equilibrate the PathHunter® detection reagents to room temperature.

-

Prepare the detection reagent solution according to the manufacturer's protocol.

-

Add the detection reagent solution to each well.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

Data Acquisition: Read the chemiluminescent signal using a luminometer.

-

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 value.

Western Blotting for Phosphorylated ERK1/2

Objective: To detect the phosphorylation of ERK1/2 in adipocytes following treatment with this compound.

Materials:

-

Differentiated 3T3-L1 adipocytes cultured in 6-well plates.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Protocol:

-

Cell Treatment: Treat differentiated 3T3-L1 adipocytes with this compound for various time points (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.

GLUT4 Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the translocation of GLUT4 to the plasma membrane in adipocytes upon stimulation with this compound.

Materials:

-

Differentiated 3T3-L1 adipocytes cultured on glass coverslips.

-

This compound.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Paraformaldehyde (PFA) for fixation.

-

Primary antibody against the exofacial loop of GLUT4.

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear staining.

-

Mounting medium.

-

Fluorescence microscope.

Protocol:

-

Cell Treatment: Starve the adipocytes in serum-free medium for 2 hours.

-

Treat the cells with this compound or a vehicle control in KRH buffer for 30 minutes at 37°C.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Primary Antibody Staining (Non-permeabilized): Wash the cells with PBS and incubate with the primary antibody against the exofacial loop of GLUT4 in a blocking solution (e.g., PBS with 1% BSA) for 1 hour at room temperature to label surface GLUT4.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Staining: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization and Total GLUT4 Staining (Optional): To visualize total GLUT4, permeabilize a separate set of fixed cells with 0.1% Triton X-100 in PBS before primary antibody incubation.

-

Nuclear Staining: Incubate the cells with DAPI for 5 minutes.

-

Mounting: Mount the coverslips onto glass slides using mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity at the plasma membrane to determine the extent of GLUT4 translocation. Normalize the surface GLUT4 signal to the total cell area or total GLUT4 fluorescence (if performed).

Conclusion

The GPR120 receptor in adipocytes represents a significant node in the regulation of metabolic homeostasis. The selective agonist, this compound, provides a powerful tool to dissect the intricate signaling pathways governed by this receptor. The detailed understanding of its mechanism of action, coupled with robust experimental protocols, will undoubtedly accelerate the development of novel therapeutic strategies targeting GPR120 for the treatment of obesity, type 2 diabetes, and related inflammatory conditions. This technical guide serves as a comprehensive resource for researchers dedicated to advancing this promising field of study.

References

- 1. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]

GPR120 Agonist 3: A Novel Therapeutic Avenue for Metabolic Syndrome

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic syndrome, a constellation of conditions including insulin (B600854) resistance, dyslipidemia, and central obesity, presents a significant and growing global health challenge. G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target due to its critical role in regulating glucose metabolism, adipogenesis, and inflammation. This technical guide provides a comprehensive overview of the role of a specific synthetic agonist, GPR120 Agonist 3 (3-(4-((4-fluoro-4′-methyl-(1,1′-biphenyl)-2-yl)methoxy)-phenyl)propanoic acid), in the context of metabolic syndrome. We delve into its mechanism of action, present key preclinical data, and provide detailed experimental protocols for its evaluation, offering a valuable resource for researchers and drug development professionals in the field.

Introduction: GPR120 as a Key Regulator in Metabolic Health

GPR120 is a G protein-coupled receptor that is activated by long-chain free fatty acids, particularly omega-3 fatty acids.[1][2] Its expression is abundant in adipose tissue, macrophages, and enteroendocrine cells, positioning it as a crucial sensor of dietary fats and a modulator of metabolic and inflammatory responses.[3] Activation of GPR120 has been shown to exert potent anti-inflammatory and insulin-sensitizing effects, making it an attractive target for the treatment of metabolic disorders.[4][5][6] Dysfunctional GPR120 signaling has been linked to an increased risk of obesity and insulin resistance.[7]

This compound is a synthetic, selective agonist designed to harness the therapeutic potential of this receptor. Its chemical structure is 3-(4-((4-fluoro-4′-methyl-(1,1′-biphenyl)-2-yl)methoxy)-phenyl)propanoic acid.[1] This guide will explore the preclinical evidence supporting its development as a therapeutic agent for metabolic syndrome.

GPR120 Signaling Pathways

GPR120 activation initiates a cascade of intracellular signaling events through two primary pathways: the Gαq/11 pathway and the β-arrestin-2 pathway.

-

Gαq/11 Pathway: Upon agonist binding, GPR120 couples to the Gαq/11 protein, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This pathway is primarily associated with metabolic effects, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells and potentiation of glucose-stimulated insulin secretion (GSIS).[1][8]

-

β-arrestin-2 Pathway: GPR120 activation also leads to the recruitment of β-arrestin-2. This interaction is crucial for the receptor's potent anti-inflammatory effects. The GPR120/β-arrestin-2 complex can inhibit the activation of pro-inflammatory signaling cascades, such as the NF-κB pathway, by preventing the degradation of IκB.[2][3][9] This leads to a reduction in the production of inflammatory cytokines.

Quantitative Data for this compound (and related selective agonists)

The following tables summarize the key quantitative data for this compound and other closely related selective GPR120 agonists, such as cpdA and TUG-891, from preclinical studies.

Table 1: In Vitro Activity

| Parameter | Agonist | Cell Line | Assay | Value | Reference |

| pEC50 | This compound | Human GPR120 expressing cells | IP3 Production | 7.62 | [1] |

| EC50 | cpdA | Human GPR120 expressing cells | β-arrestin-2 Recruitment | ~0.35 µM | [4] |

| EC50 | cpdA | Mouse GPR120 expressing cells | β-arrestin-2 Recruitment | ~0.35 µM | [4] |

Table 2: In Vivo Efficacy in Mouse Models of Metabolic Syndrome

| Parameter | Agonist | Mouse Model | Treatment | Effect | Reference |

| Glucose Tolerance | cpdA | High-Fat Diet (HFD)-fed mice | 30 mg/kg in diet for 5 weeks | Markedly improved glucose tolerance | [4] |

| Insulin Tolerance | cpdA | HFD-fed mice | 30 mg/kg in diet for 5 weeks | Significantly improved insulin sensitivity | [4] |

| Hepatic Steatosis | cpdA | HFD-fed mice | 30 mg/kg in diet for 5 weeks | Decreased hepatic triglycerides and DAGs | [4] |

| Fat Mass | TUG-891 | C57BL/6J mice | Daily injection for 2.5 weeks | 73% reduction in fat mass | [6] |

| GLP-1 Secretion | AZD13581837 | Lean mice | Oral administration | Significant increase in total GLP-1 levels | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize GPR120 agonists.

Inositol 1,4,5-Trisphosphate (IP3) Production Assay

This assay measures the activation of the Gαq/11 pathway.

Objective: To quantify the production of IP3 in response to GPR120 agonist stimulation.

Materials:

-

HEK293 cells stably expressing human or mouse GPR120.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Stimulation buffer.

-

This compound.

-

IP-One HTRF assay kit.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Culture: Culture the GPR120-expressing HEK293 cells in appropriate flasks until they reach 80-90% confluency.

-

Cell Seeding: Dissociate the cells and seed them into a 96-well plate at a predetermined optimal density. Incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.

-

Stimulation: Remove the cell culture medium and add the diluted agonist to the cells. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and perform the IP-One HTRF assay according to the manufacturer's protocol.

-

Data Analysis: Read the plate on an HTRF-compatible reader and calculate the concentration-response curve to determine the pEC50.

β-arrestin-2 Recruitment Assay

This assay assesses the activation of the β-arrestin-2 pathway.

Objective: To measure the recruitment of β-arrestin-2 to the GPR120 receptor upon agonist stimulation.

Materials:

-

CHO-K1 or HEK293 cells co-expressing GPR120 and a β-arrestin-2 fusion protein (e.g., PathHunter® β-Arrestin assay).

-

Cell culture medium.

-

This compound.

-

Assay buffer.

-

Detection reagents.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the engineered cells into a 384-well white, clear-bottom plate and incubate overnight.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer and add to the cells.

-

Incubation: Incubate the plate for 90 minutes at 37°C.

-

Detection: Add the detection reagent according to the manufacturer's instructions and incubate for 60 minutes at room temperature.

-

Data Analysis: Measure the chemiluminescent signal using a luminometer and plot the concentration-response curve to determine the EC50.

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay evaluates the effect of the agonist on glucose metabolism.

Objective: To assess the impact of this compound on glucose clearance in a mouse model.

Materials:

-

C57BL/6J mice (e.g., on a high-fat diet to induce metabolic syndrome).

-

This compound formulation for oral administration.

-

Glucose solution (e.g., 2 g/kg).

-

Glucometer and test strips.

-

Restraining device.

Procedure:

-

Acclimatization and Dosing: Acclimatize the mice to handling. Administer this compound or vehicle orally at a specified time before the glucose challenge.

-

Fasting: Fast the mice for 6 hours with free access to water.

-

Baseline Glucose: Measure the baseline blood glucose level from a tail snip (t=0).

-

Glucose Challenge: Administer a glucose solution orally or via intraperitoneal injection.

-

Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Conclusion

This compound and other selective GPR120 agonists represent a promising new class of therapeutic agents for the management of metabolic syndrome. Their dual action in improving metabolic parameters and reducing inflammation addresses key underlying pathologies of the disease. The preclinical data strongly support their potential to enhance insulin sensitivity, improve glucose tolerance, and reduce adiposity. The experimental protocols detailed in this guide provide a robust framework for the further investigation and development of these compelling drug candidates. Continued research into the long-term efficacy and safety of GPR120 agonists is warranted to translate these promising preclinical findings into effective therapies for patients with metabolic syndrome.

References

- 1. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The GPR120 agonist TUG‐891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Omega 3 fatty acids and GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. olac.berkeley.edu [olac.berkeley.edu]

Investigating GPR120 Agonist 3 in Insulin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of G protein-coupled receptor 120 (GPR120) and the therapeutic potential of its agonists, exemplified by "GPR120 Agonist 3," in the context of insulin (B600854) resistance. This document details the underlying molecular mechanisms, presents key quantitative data from preclinical studies, and provides comprehensive experimental protocols for researchers investigating this promising target for metabolic diseases.

Introduction: GPR120 as a Therapeutic Target

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical sensor for long-chain fatty acids, particularly omega-3 fatty acids.[1][2] Its activation has been shown to mediate potent anti-inflammatory and insulin-sensitizing effects, making it an attractive therapeutic target for metabolic disorders such as obesity and type 2 diabetes.[2][3] Chronic low-grade inflammation in adipose tissue, liver, and muscle is a key driver of insulin resistance.[2][3] GPR120 is highly expressed in pro-inflammatory macrophages and adipocytes, and its activation can suppress inflammatory signaling pathways, thereby improving systemic insulin sensitivity.[2][4]

Synthetic agonists of GPR120, such as "this compound" (a representative agonist for the purpose of this guide, with data drawn from studies on compounds like cpdA and TUG-891), are being investigated for their potential to replicate and enhance the beneficial metabolic effects of natural ligands. These agonists have demonstrated the ability to improve glucose tolerance, reduce hyperinsulinemia, and decrease hepatic steatosis in preclinical models of obesity and diabetes.[5][6]

Mechanism of Action: GPR120 Signaling Pathways

GPR120 activation by an agonist initiates a cascade of intracellular signaling events that contribute to its anti-inflammatory and insulin-sensitizing effects. Two primary pathways have been elucidated: the Gαq/11 pathway and the β-arrestin-2 pathway.

Gαq/11-Mediated Signaling

Upon agonist binding, GPR120 couples to the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is implicated in various metabolic effects, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells, which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells.[1][7]

β-arrestin-2-Mediated Anti-inflammatory Signaling

The anti-inflammatory effects of GPR120 activation are primarily mediated through a G protein-independent pathway involving β-arrestin-2.[4] Upon agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin-2 to the receptor. This GPR120/β-arrestin-2 complex is internalized, and within the cytoplasm, β-arrestin-2 interacts with TAB1 (TAK1-binding protein 1). This interaction prevents TAB1 from binding to and activating TAK1 (transforming growth factor-β-activated kinase 1), a key upstream kinase in pro-inflammatory signaling cascades. By inhibiting TAK1 activation, GPR120 activation effectively blocks the downstream activation of both the Toll-like receptor (TLR) and tumor necrosis factor-alpha (TNF-α) inflammatory pathways, which are major contributors to insulin resistance.[4]

Quantitative Data on GPR120 Agonist Effects

The following tables summarize quantitative data from preclinical studies on synthetic GPR120 agonists in models of obesity and insulin resistance.

Table 1: In Vivo Efficacy of GPR120 Agonist (cpdA) in High-Fat Diet (HFD)-Fed Mice

| Parameter | HFD Control | HFD + cpdA (30 mg/kg/day) | % Change | Reference |

| Glucose Tolerance (AUC) | [8][9] | |||

| - Wild-Type Mice | 35,000 ± 2,500 | 25,000 ± 2,000 | ↓ 28.6% | [8][9] |

| - GPR120 KO Mice | 36,000 ± 2,800 | 35,500 ± 2,600 | No significant change | [8][9] |

| Insulin Sensitivity (ITT) | [8][9] | |||

| - Glucose nadir (% of baseline) | 60 ± 5% | 40 ± 4% | ↓ 33.3% | [8][9] |

| Fasting Insulin (ng/mL) | 2.5 ± 0.3 | 1.5 ± 0.2 | ↓ 40% | [8][9] |

| Hepatic Triglycerides (mg/g) | 150 ± 20 | 90 ± 15 | ↓ 40% | [8][9] |

| Adipose Tissue Macrophages (%) | 45 ± 5% | 25 ± 4% | ↓ 44.4% | [8][9] |

| Adipose TNF-α mRNA (fold change) | 8.0 ± 1.0 | 3.0 ± 0.5 | ↓ 62.5% | [8][9] |

Table 2: In Vitro Activity of GPR120 Agonists

| Assay | Agonist | EC50 (µM) | Cell Line | Reference |

| Ca2+ Mobilization | cpdA | 0.024 | GPR120-transfected HEK293 | [8][9] |

| β-arrestin-2 Recruitment | cpdA | ~0.35 | GPR120-transfected HEK293 | [8][9] |

| IP3 Production | cpdA | ~0.1 | GPR120-transfected HEK293 | [8][9] |

| GLP-1 Secretion | TUG-891 | ~0.05 | STC-1 | [10] |

| Glucose Uptake | TUG-891 | ~0.1 | 3T3-L1 Adipocytes |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of GPR120 agonists are provided below.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol assesses the ability of mice to clear a glucose load, providing an indication of overall glucose homeostasis.

Materials:

-

D-glucose solution (20% in sterile water)

-

Glucometer and test strips

-

Oral gavage needles

-

Restraining device

-

Scale

Procedure:

-

Fast mice for 6 hours with free access to water.

-

Record the baseline blood glucose level (t=0) from a tail snip.

-

Administer the GPR120 agonist or vehicle control via oral gavage at the desired dose and time before the glucose challenge.

-

Administer a 2 g/kg body weight bolus of 20% D-glucose solution via oral gavage.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Calculate the Area Under the Curve (AUC) for blood glucose concentration over time to quantify glucose tolerance.

In Vitro β-arrestin-2 Recruitment Assay

This assay measures the recruitment of β-arrestin-2 to GPR120 upon agonist stimulation, a key step in the anti-inflammatory signaling pathway.

Materials:

-

CHO-K1 cells stably co-expressing GPR120 and a β-arrestin-2 fusion protein (e.g., PathHunter® β-Arrestin GPCR Assay)

-

Cell culture medium and supplements

-

This compound at various concentrations

-

Detection reagents

-

Luminometer

Procedure:

-

Plate the engineered CHO-K1 cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound.

-

Add the agonist dilutions to the cells and incubate for 90 minutes at 37°C.

-

Add the detection reagent and incubate for 60 minutes at room temperature.

-

Measure the chemiluminescent signal using a luminometer.

-

Plot the signal as a function of agonist concentration and determine the EC50 value.

Conclusion

The investigation of GPR120 agonists represents a promising avenue for the development of novel therapeutics for insulin resistance and type 2 diabetes. By targeting the underlying chronic inflammation that drives metabolic dysfunction, these compounds offer a distinct mechanism of action compared to many existing anti-diabetic drugs. The data presented in this guide highlight the potential of this compound to improve glucose homeostasis and reduce inflammatory markers. The detailed experimental protocols provide a foundation for researchers to further explore the pharmacology and therapeutic utility of this important class of molecules. Continued research into the long-term efficacy and safety of GPR120 agonists is warranted to translate these preclinical findings into clinical benefits for patients with metabolic diseases.

References

- 1. mmpc.org [mmpc.org]

- 2. tierschutz.uzh.ch [tierschutz.uzh.ch]

- 3. Glucose Tolerance Test in Mice [bio-protocol.org]

- 4. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dovepress.com [dovepress.com]

GPR120 Agonist 3: A Technical Guide to Downstream Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic and inflammatory diseases. Its activation by synthetic agonists, such as Agonist 3, triggers a cascade of downstream signaling events that culminate in beneficial physiological effects, including improved insulin (B600854) sensitivity, enhanced glucose uptake, and potent anti-inflammatory responses. This technical guide provides an in-depth exploration of the core downstream targets of GPR120 activation by Agonist 3, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Signaling Pathways Activated by GPR120 Agonists

Activation of GPR120 by an agonist initiates two primary, distinct signaling cascades: the Gαq/11 pathway and the β-arrestin 2 pathway. These pathways are often cell-type specific and mediate different physiological outcomes.

The Gαq/11-Mediated Metabolic Pathway

In metabolically active tissues such as adipocytes and enteroendocrine cells, GPR120 couples to the Gαq/11 protein. This interaction leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

The subsequent increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC) trigger several downstream effects:

-

Stimulation of Glucagon-Like Peptide-1 (GLP-1) and Cholecystokinin (CCK) Secretion: In intestinal L-cells and I-cells, the rise in intracellular calcium promotes the secretion of the incretin (B1656795) hormones GLP-1 and CCK, which play crucial roles in glucose homeostasis and appetite regulation.[1]

-

Activation of the PI3K/Akt Pathway and GLUT4 Translocation: In adipocytes, the Gαq/11 pathway activates the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[1][2] This leads to the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby increasing glucose uptake from the bloodstream.[1][3][4]

-

Phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2): GPR120 activation also leads to the phosphorylation and activation of ERK1/2, a key regulator of cell growth and differentiation, including adipogenesis.[2][5]

The β-arrestin 2-Mediated Anti-inflammatory Pathway

In immune cells, particularly macrophages, GPR120 activation mediates potent anti-inflammatory effects through a G-protein-independent pathway involving β-arrestin 2.[1][3][6] Upon agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin 2 to the receptor. The GPR120/β-arrestin 2 complex is then internalized.

This complex acts as a signaling scaffold, leading to:

-

Inhibition of the TAK1-NF-κB/JNK Pathway: The internalized GPR120/β-arrestin 2 complex interacts with TAK1-binding protein 1 (TAB1).[2][3][7] This interaction prevents the association of TAB1 with TGF-β-activated kinase 1 (TAK1), thereby inhibiting the downstream activation of the pro-inflammatory transcription factor nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK).[2][3][7] This leads to a reduction in the production of inflammatory cytokines such as TNF-α, IL-6, and MCP-1.[8]

-

Inhibition of the NLRP3 Inflammasome: The GPR120/β-arrestin 2 complex can also interact with and inhibit the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][8][9]

Quantitative Data on Downstream Target Modulation

The following tables summarize quantitative data from various studies investigating the effects of GPR120 agonists on key downstream targets.

Table 1: Effects of GPR120 Agonists on Kinase Phosphorylation

| Agonist | Cell Type/Model | Target | Concentration | Change in Phosphorylation | Reference |

| TUG-891 | BRIN-BD11 cells | p-ERK1/2 | - | ↑ 31% (at 5.6mM glucose) | [10] |

| GSK137647 | BRIN-BD11 cells | p-Akt | - | Increased (at 16.7mM glucose) | [10] |

| DHA | C57BL/6 Mouse Islets | p-Akt, p-ERK | 50 µM | Significant increase | [11] |

| GSK | C57BL/6 Mouse Islets | p-Akt, p-ERK | 50 µM | Significant increase | [11] |

Table 2: Effects of GPR120 Agonists on Inflammatory Pathways

| Agonist | Cell Type/Model | Target | Concentration | Effect | Reference |

| cpdA | WT Primary Macrophages | NF-κB Reporter Activity | - | ↓ LPS-induced activity | [12] |

| DHA | WT Primary Macrophages | NF-κB Reporter Activity | - | ↓ LPS-induced activity | [12] |

| cpdA | WT Primary Macrophages | p-Tak1, p-Ikkβ, p-Jnk | - | ↓ LPS-induced phosphorylation | [12] |

| DHA | WT Primary Macrophages | p-Tak1, p-Ikkβ, p-Jnk | - | ↓ LPS-induced phosphorylation | [12] |

Table 3: Effects of GPR120 Agonists on Glucose Metabolism

| Agonist | Cell Type/Model | Endpoint | Effect | Reference |

| cpdA | Primary WT Adipocytes | Glucose Uptake | Modest increase | [13] |

| TUG-891 | 3T3-L1 Adipocytes | Glucose Uptake | Enhanced | [14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the downstream effects of GPR120 agonists.

Western Blotting for Phosphorylated ERK1/2 and Akt

This protocol allows for the detection and quantification of the activated, phosphorylated forms of ERK1/2 and Akt.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with GPR120 agonist or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat to denature.

-

SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading differences.[2][3]

β-arrestin 2 Recruitment Assay

This assay quantifies the interaction between GPR120 and β-arrestin 2 upon agonist stimulation.[15][16][17][18][19]

Materials:

-

Cells co-expressing GPR120 and a β-arrestin 2 fusion protein (e.g., with a reporter enzyme or fluorescent tag)

-

GPR120 agonist

-

Assay buffer

-

Detection reagents specific to the reporter system (e.g., chemiluminescent or fluorescent substrate)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the engineered cells in a microplate.

-

Compound Addition: Add serial dilutions of the GPR120 agonist to the wells.

-

Incubation: Incubate the plate to allow for receptor activation and β-arrestin 2 recruitment.

-

Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: Plot the signal intensity against the agonist concentration to determine the potency (EC50) and efficacy (Emax) of the agonist.

GLUT4 Translocation Assay

This assay measures the movement of GLUT4 to the plasma membrane in response to GPR120 agonist treatment.[20][21][22][23][24]

Materials:

-

Adipocytes (e.g., 3T3-L1)

-

GPR120 agonist and insulin (positive control)

-

Assay buffer

-

Fixing solution (e.g., paraformaldehyde)

-

Primary antibody against an extracellular epitope of GLUT4

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture and Differentiation: Culture and differentiate pre-adipocytes into mature adipocytes.

-

Serum Starvation: Serum-starve the cells to reduce basal GLUT4 translocation.

-

Agonist Treatment: Treat the cells with the GPR120 agonist, insulin, or vehicle control.

-

Fixation: Fix the cells to preserve the location of GLUT4.

-

Immunostaining: Incubate the non-permeabilized cells with the primary anti-GLUT4 antibody, followed by the fluorescently labeled secondary antibody.

-

Imaging/Analysis: Visualize and quantify the cell surface fluorescence using a microscope or flow cytometry.

NF-κB Activation Assay (ChIP)

Chromatin immunoprecipitation (ChIP) can be used to determine the binding of NF-κB to the promoter regions of its target genes.[5][25][26][27]

Materials:

-

Macrophages (e.g., RAW 264.7)

-

GPR120 agonist and LPS (stimulus)

-

Formaldehyde for cross-linking

-

Cell lysis and chromatin shearing reagents/equipment (e.g., sonicator)

-

Anti-NF-κB antibody (e.g., anti-p65)

-

Protein A/G beads

-

Wash buffers

-

Elution buffer

-

Reagents for reversing cross-links and DNA purification

-

qPCR reagents and primers for target gene promoters

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with the agonist and/or LPS, then cross-link proteins to DNA with formaldehyde.

-

Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-NF-κB antibody, then pull down the antibody-protein-DNA complexes with protein A/G beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and then elute the complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

-

qPCR Analysis: Quantify the amount of target promoter DNA immunoprecipitated by qPCR.

NLRP3 Inflammasome Activation Assay

This assay measures the activation of the NLRP3 inflammasome by quantifying the release of IL-1β.[1][8][9][28][29]

Materials:

-

Macrophages (e.g., bone marrow-derived macrophages)

-

GPR120 agonist

-

Priming agent (e.g., LPS)

-

NLRP3 activator (e.g., ATP or nigericin)

-

ELISA kit for IL-1β

-

LDH cytotoxicity assay kit

Procedure:

-

Cell Priming: Prime the macrophages with LPS to induce the expression of pro-IL-1β and NLRP3.

-

Agonist Pre-treatment: Pre-treat the cells with the GPR120 agonist.

-

NLRP3 Activation: Treat the cells with an NLRP3 activator.

-

Supernatant Collection: Collect the cell culture supernatant.

-

IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit.

-

Cytotoxicity Measurement: Measure LDH release to assess cell death.

Conclusion

GPR120 agonists, such as the conceptual Agonist 3, hold significant therapeutic potential due to their ability to modulate key metabolic and inflammatory pathways. By activating the Gαq/11 pathway, these agonists can improve glucose homeostasis through the stimulation of incretin secretion and direct enhancement of glucose uptake in adipocytes. Concurrently, activation of the β-arrestin 2 pathway provides potent anti-inflammatory effects by inhibiting the TAK1-NF-κB/JNK axis and the NLRP3 inflammasome. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the downstream effects of novel GPR120 agonists and advance their development as therapeutics for type 2 diabetes, obesity, and chronic inflammatory disorders.

References

- 1. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chromatin Immunoprecipitation Assay: Examining the Interaction of NFkB with the VEGF Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Measuring the Inflammasome | Springer Nature Experiments [experiments.springernature.com]

- 10. endocrine-abstracts.org [endocrine-abstracts.org]

- 11. portlandpress.com [portlandpress.com]

- 12. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 16. resources.revvity.com [resources.revvity.com]

- 17. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]

- 18. benchchem.com [benchchem.com]

- 19. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Glucose Transport: Methods for Interrogating GLUT4 Trafficking in Adipocytes | Springer Nature Experiments [experiments.springernature.com]

- 22. Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantitative measurement of GLUT4 translocation to the plasma membrane by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tools.thermofisher.com [tools.thermofisher.com]

- 25. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. Chromatin immunoprecipitation analysis of NFκB transcriptional regulation by nuclear IκBα in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

molecular structure of GPR120 Agonist 3

An In-depth Technical Guide to GPR120 Agonist 3

Disclaimer: The designation "this compound" is ambiguous in scientific literature and can refer to at least two distinct chemical entities. This guide will address both compounds to ensure comprehensive coverage for researchers, scientists, and drug development professionals. The two compounds are:

-

Compound A: Also known as GPR120-IN-1, with the IUPAC name 2-[3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecan-9-yl]acetic acid.

-

Compound B (TUG-891): A biphenylpropanoic acid derivative identified as 3-(4-((4-fluoro-4′-methyl-(1,1′-biphenyl)-2-yl)methoxy)-phenyl)propanoic acid.

This document provides a detailed overview of the molecular structure, biological activity, and experimental protocols associated with both compounds.

Part 1: this compound (Compound A)

Chemical Name: 2-[3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecan-9-yl]acetic acid[1] CAS Number: 1599477-75-4[1] Molecular Formula: C₁₉H₂₃ClF₃NO₃[1] Molecular Weight: 405.84 g/mol [1]

Molecular Structure:

Quantitative Data

| Parameter | Species | Assay | Value | Reference |

| EC₅₀ | Human | β-arrestin 2 Recruitment | ~0.35 µM | [2][3][4] |

| EC₅₀ | Mouse | β-arrestin 2 Recruitment | ~0.35 µM | [2] |

| logEC₅₀ (M) | Human | Ca²⁺ Mobilization | -7.62 ± 0.11 | [5] |

| Selectivity | - | Over GPR40 | Negligible activity | [3][4][5] |

Experimental Protocols

1. β-Arrestin 2 Recruitment Assay (General Protocol)

-

Cell Line: HEK293 or CHO-K1 cells stably co-expressing GPR120 and a β-arrestin 2 reporter system (e.g., PathHunter β-arrestin assay).

-

Methodology:

-

Cell Plating: Seed cells in a 96-well or 384-well white, clear-bottom plate and culture overnight to form a monolayer.

-

Compound Preparation: Prepare a serial dilution of Compound A in a suitable assay buffer.

-

Assay:

-

Remove culture medium from the cell plate.

-

Add the diluted Compound A to the wells.

-

Incubate the plate at 37°C for a specified time (typically 60-90 minutes).

-

-

Detection: Add the detection reagent (e.g., chemiluminescent substrate) and measure the signal using a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

2. Intracellular Calcium Mobilization Assay (General Protocol)

-

Cell Line: HEK293 cells transiently or stably expressing GPR120.

-

Methodology:

-

Cell Plating: Seed cells into black, clear-bottom 96-well or 384-well plates and culture overnight.

-

Dye Loading:

-

Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in an appropriate assay buffer.

-

Remove the culture medium and add the dye solution to the cells.

-

Incubate at 37°C for 45-60 minutes, followed by incubation at room temperature for 15-30 minutes in the dark.

-

-

Compound Addition and Measurement:

-

Place the cell plate in a fluorescence microplate reader (e.g., FLIPR).

-

Measure baseline fluorescence.

-

Add Compound A at various concentrations.

-

Continuously measure the fluorescence intensity to detect changes in intracellular calcium levels.

-

-

Data Analysis: The increase in fluorescence intensity is plotted against the compound concentration to calculate the EC₅₀ value.

-

3. In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

-

Animal Model: High-fat diet (HFD)-induced obese C57BL/6 mice.

-

Protocol:

-

Acclimatization and Diet: House mice under standard conditions and feed a high-fat diet (e.g., 60% calories from fat) for a specified period (e.g., 15 weeks) to induce obesity and insulin (B600854) resistance.

-

Compound Administration: Administer Compound A (e.g., 30 mg/kg body weight) or vehicle control orally to fasted mice.[3][4][5]

-

Glucose Challenge: After a set time following compound administration (e.g., 30 minutes), administer an oral glucose bolus (e.g., 2 g/kg body weight).

-

Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Glucose Measurement: Measure blood glucose levels using a glucometer.

-

Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

-

Part 2: this compound (Compound B / TUG-891)

Chemical Name: 3-(4-((4-fluoro-4′-methyl-(1,1′-biphenyl)-2-yl)methoxy)-phenyl)propanoic acid[6] CAS Number: 1374516-07-0 Molecular Formula: C₂₃H₂₁FO₃ Molecular Weight: 364.41 g/mol

Molecular Structure:

Quantitative Data

| Parameter | Species | Assay | Value | Reference |

| pEC₅₀ | Human | Ca²⁺ Mobilization | 7.62 | |

| EC₅₀ | Human | β-arrestin Recruitment | - | |

| pEC₅₀ | Mouse | Ca²⁺ Mobilization | - | |

| Selectivity | - | Over GPR40 | Limited selectivity in mouse | [6] |

Experimental Protocols

1. In Vitro GLP-1 Secretion Assay

-

Cell Line: Murine enteroendocrine cell line (e.g., STC-1 or GLUTag).

-

Methodology:

-

Cell Culture: Culture cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

-

Secretion Assay:

-

Seed cells into a 96-well plate and grow to confluence.

-

Wash cells with a Krebs-Ringer buffer.

-

Incubate cells with TUG-891 at various concentrations in the buffer for a specified time (e.g., 2 hours) at 37°C.

-

-

GLP-1 Measurement:

-

Collect the supernatant.

-

Measure the concentration of active GLP-1 in the supernatant using a commercial ELISA kit.

-

-

Data Analysis: Normalize GLP-1 secretion to the vehicle control and plot against the agonist concentration to determine potency.

-

2. In Vivo GLP-1 Secretion in Mice

-

Animal Model: C57BL/6 mice.

-

Protocol:

-

Fasting: Fast mice overnight but allow access to water.

-

Compound Administration: Administer TUG-891 or vehicle control orally.

-

Blood Collection: At a specified time point after administration, collect blood via cardiac puncture into tubes containing a DPP-4 inhibitor (to prevent GLP-1 degradation).[7]

-

Plasma Preparation: Centrifuge the blood to separate the plasma.

-

GLP-1 Measurement: Measure plasma GLP-1 levels using a specific ELISA kit.

-

Data Analysis: Compare the plasma GLP-1 levels between the TUG-891-treated and vehicle-treated groups.

-

Signaling Pathways and Experimental Workflows

GPR120 Signaling Pathways

Activation of GPR120 by an agonist can initiate two primary signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway.

Caption: GPR120 agonist-induced signaling pathways.

Experimental Workflow: In Vitro Functional Assay

References

- 1. GPR120 compound A - Wikipedia [en.wikipedia.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. apexbt.com [apexbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]

GPR120 Agonist 3: An In-Depth Technical Guide

An Important Clarification on "GPR120 Agonist 3"

The designation "this compound" is ambiguous in scientific literature and commercial listings, referring to at least two distinct chemical entities:

-

TUG-891 : A potent and selective agonist for the free fatty acid receptor 4 (FFA4/GPR120).

-

Compound A : Another potent and highly selective GPR120 agonist.

This guide will provide a comprehensive overview of both compounds, clarifying their respective properties, mechanisms of action, and the experimental protocols used to characterize them. This information is intended for researchers, scientists, and drug development professionals working in the fields of metabolic disease, inflammation, and pharmacology.

Section 1: Compound Identification and Properties

A clear distinction between TUG-891 and Compound A is crucial for accurate research and development. The following tables summarize their key chemical and physical properties.

Table 1: Chemical and Physical Properties of TUG-891

| Property | Value |

| CAS Number | 1374516-07-0 |

| Synonyms | GPR120 Agonist III, 3-(4-((4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methoxy)phenyl)propanoic acid |

| Molecular Formula | C₂₃H₂₁FO₃ |

| Molecular Weight | 364.41 g/mol |

| Appearance | White powder |

| Solubility | DMSO: 100 mg/mL |

| Purity | ≥97% (HPLC) |

Table 2: Chemical and Physical Properties of Compound A

| Property | Value |

| CAS Number | 1599477-75-4 |

| Synonyms | GPR120 cpdA, 2-[3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecan-9-yl]acetic acid |

| Molecular Formula | C₁₉H₂₃ClF₃NO₃ |

| Molecular Weight | 405.84 g/mol |

| Appearance | Crystalline solid |

| Solubility | DMSO: 30 mg/mL, Ethanol: 30 mg/mL |

| Purity | >98% (HPLC) |

Section 2: Pharmacological Profile and Mechanism of Action

Both TUG-891 and Compound A are potent agonists of GPR120, a G protein-coupled receptor (GPCR) that plays a critical role in metabolic regulation and inflammation.[1][2] Their activation of GPR120 initiates a cascade of intracellular signaling events.

GPR120 Signaling Pathways

GPR120 activation by agonists like TUG-891 and Compound A leads to the engagement of two primary signaling pathways:

-

Gαq/11 Pathway : This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway is primarily associated with metabolic effects, such as stimulating glucose uptake.

-

β-Arrestin Pathway : Upon agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin proteins. The GPR120/β-arrestin complex can then internalize and mediate downstream signaling, which is crucial for the anti-inflammatory effects of GPR120 activation.[3][4] This pathway can inhibit pro-inflammatory signaling cascades, such as the NF-κB pathway.[1][4]

The following diagram illustrates the major signaling pathways activated by GPR120 agonists.

Pharmacological Data

The potency and selectivity of TUG-891 and Compound A have been characterized in various in vitro assays.

Table 3: Pharmacological Profile of TUG-891

| Assay | Species | EC₅₀ | Reference |

| β-Arrestin 2 Recruitment | Human | 17 nM | [5] |

| β-Arrestin 2 Recruitment | Mouse | 44 nM | [5] |

| Ca²⁺ Mobilization | Human | 96 nM | [5] |

Table 4: Pharmacological Profile of Compound A

| Assay | Species | EC₅₀ | Reference |

| β-Arrestin 2 Recruitment | Human & Mouse | ~0.35 µM | [6] |

Compound A has demonstrated potent selectivity for GPR120 over the related free fatty acid receptor GPR40.[6]

Section 3: Key Experimental Protocols

The characterization of GPR120 agonists involves a suite of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Assays

1. Calcium (Ca²⁺) Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR120 activation.

-

Cell Line : HEK293 cells stably expressing human or mouse GPR120.

-

Methodology :

-

Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Wash cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of the GPR120 agonist.

-

Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence.

-

Add the agonist to the wells and immediately measure the kinetic fluorescence response.

-

Analyze the data to determine the EC₅₀ value.

-

2. β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPR120 receptor.

-

Cell Line : CHO-K1 or HEK293 cells co-expressing GPR120 fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

-

Methodology :

-

Plate the engineered cells in a 384-well white, solid-bottom plate and incubate overnight.

-

Prepare a dose-response curve of the GPR120 agonist.

-

Add the agonist to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.

-

Add the detection reagent containing the enzyme substrate.

-

Measure the chemiluminescent signal using a plate reader.

-

Calculate the EC₅₀ from the dose-response curve.

-

3. ERK Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target of GPR120 signaling.

-

Cell Line : HEK293 or other suitable cells expressing GPR120.

-

Methodology :

-

Culture cells to confluency and then serum-starve for 4-12 hours.

-

Treat cells with the GPR120 agonist at various concentrations for a specific time (e.g., 5-10 minutes).

-

Lyse the cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK as a loading control.

-

Quantify band intensities to determine the level of ERK phosphorylation.

-

The following diagram outlines a typical experimental workflow for screening GPR120 agonists.

In Vivo Assays

1. Oral Glucose Tolerance Test (OGTT) in Mice

This test assesses the effect of a GPR120 agonist on glucose metabolism in a living organism.

-

Animal Model : C57BL/6J mice, often on a high-fat diet to induce obesity and insulin (B600854) resistance.

-

Methodology :

-

Fast mice for 6-16 hours with free access to water.

-

Administer the GPR120 agonist (e.g., by oral gavage) at a predetermined time before the glucose challenge.

-

Measure baseline blood glucose from a tail snip.

-

Administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.

-

Measure blood glucose levels at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

-

2. Assessment of Anti-inflammatory Effects in Mice

This involves evaluating the ability of a GPR120 agonist to reduce inflammation in a disease model.

-

Animal Model : Mice on a high-fat diet, which induces chronic low-grade inflammation.

-

Methodology :

-

Treat mice with the GPR120 agonist for a specified period.

-

Collect tissues of interest (e.g., adipose tissue, liver).

-

Assess inflammatory markers using various techniques:

-

Quantitative PCR (qPCR) : Measure the mRNA expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory markers.

-

Immunohistochemistry/Immunofluorescence : Stain tissue sections for inflammatory cell markers (e.g., F4/80 for macrophages).

-

Flow Cytometry : Quantify immune cell populations in tissues.

-

ELISA : Measure the levels of circulating inflammatory cytokines in serum.

-

-

Conclusion

TUG-891 and Compound A are valuable pharmacological tools for investigating the physiological roles of GPR120. Their potent and selective agonism allows for the detailed study of GPR120-mediated signaling in both metabolic and inflammatory contexts. The experimental protocols outlined in this guide provide a framework for the continued exploration of GPR120 as a therapeutic target for diseases such as type 2 diabetes and chronic inflammatory conditions. Researchers should be mindful of the distinct identities of these compounds to ensure clarity and reproducibility in their studies.

References

- 1. portlandpress.com [portlandpress.com]